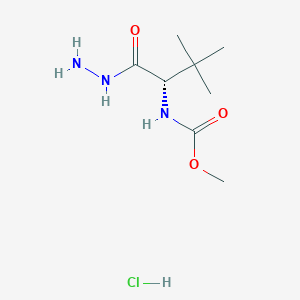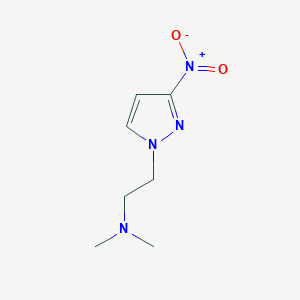
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitro group at the third position of the pyrazole ring and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3-nitro-1H-pyrazole with N,N-dimethylethanolamine. The reaction is usually carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole and facilitate nucleophilic substitution. The reaction is typically performed in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Alkyl halides, sodium hydride or potassium carbonate, dimethylformamide or acetonitrile, 80-100°C.
Cyclization: Various cyclization agents, depending on the desired heterocyclic structure.
Major Products Formed
Reduction: N,N-Dimethyl-2-(3-amino-1H-pyrazol-1-yl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study the function of various biological systems, particularly those involving nitrogen-containing heterocycles.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex chemicals used in various industrial applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the dimethylaminoethyl side chain can enhance the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(3-amino-1H-pyrazol-1-yl)ethanamine: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-2-(3-chloro-1H-pyrazol-1-yl)ethanamine: Similar structure but with a chloro group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-1H-pyrazol-1-yl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N,N-Dimethyl-2-(3-nitro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. The nitro group can participate in various redox reactions, making the compound versatile for different chemical transformations. Additionally, the combination of the nitro group with the dimethylaminoethyl side chain enhances the compound’s potential for biological activity and membrane permeability.
Properties
IUPAC Name |
N,N-dimethyl-2-(3-nitropyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-9(2)5-6-10-4-3-7(8-10)11(12)13/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFIVPMARWLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-4-[(3-methylphenyl)methoxy]benzenethiol](/img/structure/B8076096.png)
![2-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076104.png)
![3-[(4-Methylphenyl)methoxy]benzenethiol](/img/structure/B8076105.png)
![4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol](/img/structure/B8076112.png)
![3-[(2,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076120.png)
![5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076133.png)
![5-[3-(Methoxymethyl)phenyl]-5-oxopentanoic acid](/img/structure/B8076145.png)
![1-Bromo-4-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076158.png)
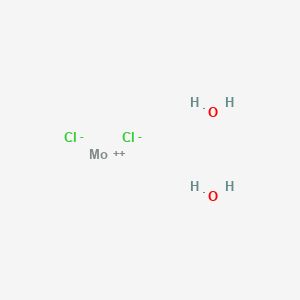
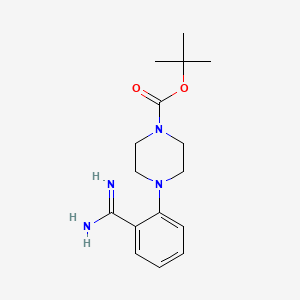
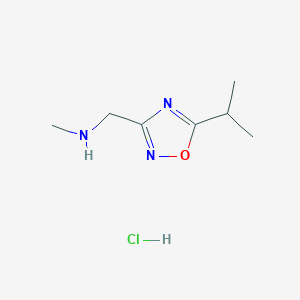
![(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid](/img/structure/B8076184.png)
![(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B8076188.png)
